

Technical Guide: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Cat. No.: B1338088

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**, a key intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.^[1]

Chemical Properties and Identification

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is a valuable building block in medicinal chemistry.^[1] The presence of a fluorine atom and a nitro group makes it a versatile precursor for developing molecules with potential biological activity.^[1] The fluorine can enhance metabolic stability and bioavailability, while the nitro group can be reduced to an amine for further chemical modifications.^[1]

Property	Value	Reference
CAS Number	78543-07-4	[1][2][3]
Molecular Formula	C ₁₁ H ₁₂ FNO ₄	[1][2][4]
Molecular Weight	241.22 g/mol	[1][2]
Purity	≥97%	[1]
MDL Number	MFCD11053617	[1]
Storage Conditions	Room temperature, dry and sealed	[1]

Synthesis Protocol

A common and high-yield synthesis of **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate** involves the reaction of 1-Fluoro-2-nitrobenzene with Ethyl 2-chloropropionate.[2]

Materials:

- o-Fluoronitrobenzene (3.88 mL, 36.6 mmol)
- Ethyl-2-chloropropionate (4.66 mL, 36.6 mmol)
- Potassium tert-butoxide (8.2 g, 73 mmol)
- N,N-dimethyl-formamide (DMF)
- Hydrochloric acid (HCl, 16%)
- Ethyl acetate
- Water
- Brine
- Magnesium sulfate

Procedure:[2]

- Under a nitrogen atmosphere, slurry potassium tert-butoxide in DMF and cool the mixture to -45 °C.
- Add a mixture of o-fluoronitrobenzene and ethyl-2-chloropropionate while maintaining the temperature at -45 °C.
- Stir the reaction mixture for 15 minutes at this temperature.
- Adjust the pH of the reaction mixture to 4 with 16% HCl and dilute with 250 mL of water.
- Extract the aqueous phase three times with 100 mL of ethyl acetate.
- Combine the organic phases and wash them three times with 100 mL of water and once with 100 mL of brine.
- Dry the organic phase over magnesium sulfate.
- Concentrate the solution in vacuo to obtain **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**.

This protocol has a reported yield of 96%.[2]

An alternative synthesis method involves the decarboxylation of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate.[5]

Applications in Drug Development

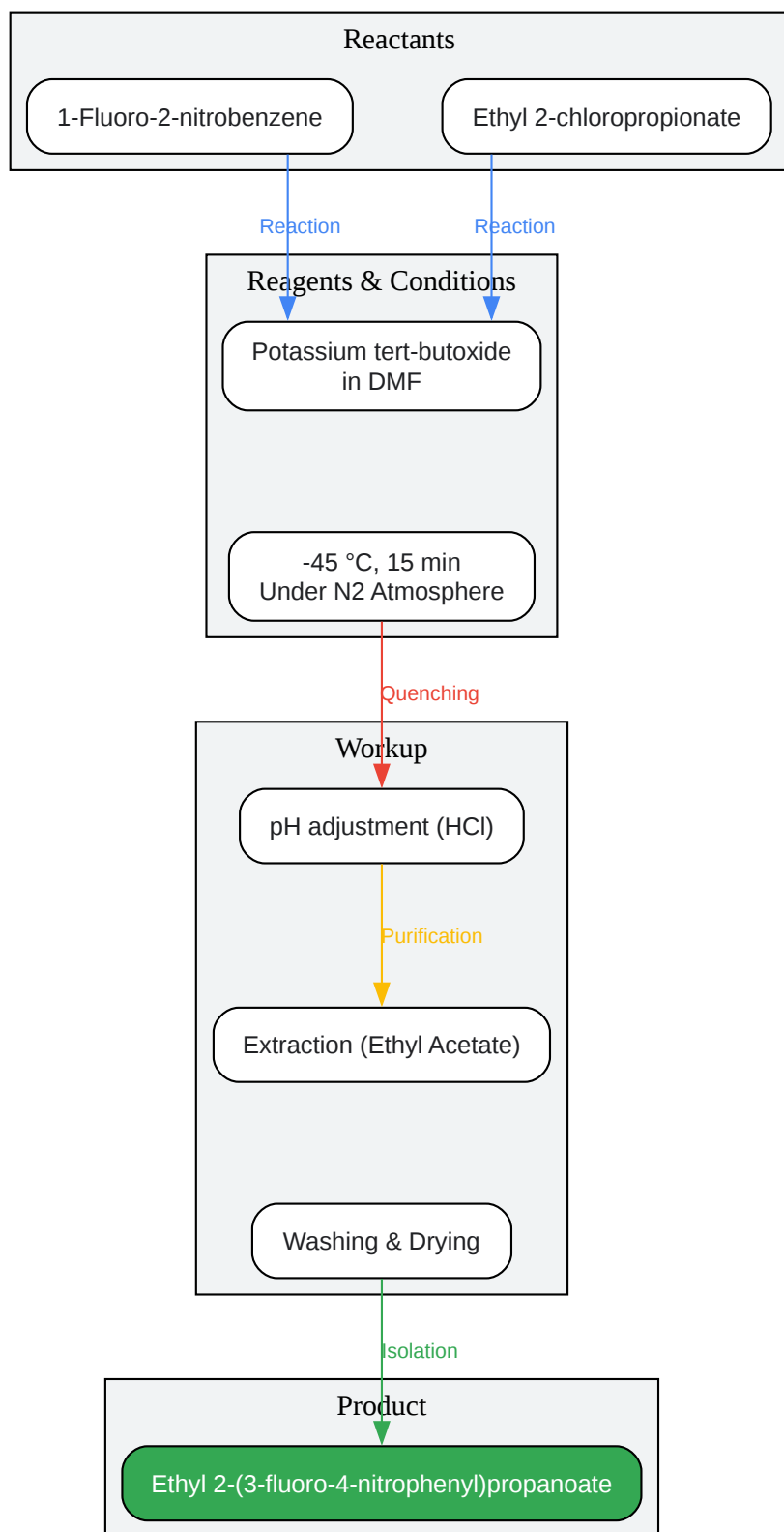
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate serves as a critical intermediate in the synthesis of various pharmaceutical compounds.

- **Anti-inflammatory and Analgesic Agents:** It is frequently employed in the synthesis of anti-inflammatory and analgesic drugs.[1] The nitro group can be readily converted to an amino group, which is a common functional handle for building more complex molecules.[1]
- **Oncology and Enzyme Inhibitors:** This compound is also used as an intermediate for oncology drugs and enzyme inhibitors.[1]

- Enhanced Pharmacokinetic Properties: The strategic inclusion of a fluorine atom can significantly improve the metabolic stability and bioavailability of the final drug candidates.[1]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the primary synthesis of **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**.



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Caption: Synthesis workflow for **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**.

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- To cite this document: BenchChem. [Technical Guide: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338088#ethyl-2-3-fluoro-4-nitrophenyl-propanoate-cas-number]

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